

Application Note: A Validated HPLC Method for Impurity Profiling of Azithromycin

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Compound of Interest

Compound Name:

Descladinose 6-N-Desmethyl
Azithromycin

Cat. No.:

B13449893

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Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of known impurities in azithromycin active pharmaceutical ingredient (API) and finished dosage forms. The described protocol is essential for quality control, stability testing, and regulatory compliance in pharmaceutical development and manufacturing. The sample preparation is straightforward, involving simple dissolution, and the analytical method is sensitive and specific for the identification of process-related impurities and degradation products.

Introduction

Azithromycin is a widely used macrolide antibiotic belonging to the azalide subclass.[1] It is crucial to monitor and control impurities in the drug substance and product, as they can affect both the efficacy and safety of the medication.[2][3] Regulatory bodies such as the United States Pharmacopeia (USP) provide monographs that outline official methods for impurity analysis.[4][5] This document provides a detailed protocol for sample preparation and an HPLC-UV method adapted from established pharmacopeial and literature methods for the routine analysis of azithromycin and its related compounds.[1][2][3]

Experimental Reagents and Materials



- Azithromycin Reference Standard (RS) and known impurity standards (e.g., Azaerythromycin A, N-Demethylazithromycin, Desosaminylazithromycin)[5]
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Dibasic Potassium Phosphate or Dibasic Sodium Phosphate (Analytical Grade)[6]
- Phosphoric Acid (Analytical Grade)
- Ammonium Hydroxide (Analytical Grade)
- Water (HPLC Grade or equivalent, resistivity ≥ 18 MΩ-cm)[5]
- Volumetric flasks (Class A)
- Pipettes (Calibrated)
- · Analytical balance
- Sonicator
- Syringe filters (0.45 μm or 0.22 μm PVDF or Nylon)[2][3]

Chromatographic System

A standard HPLC or UHPLC system equipped with a UV detector is suitable for this method.



Parameter	Specification
HPLC System	Agilent 1100/1200 Series, Waters Alliance, or equivalent[1]
Detector	UV/Vis or Diode Array Detector (DAD)
Column	C18, 250 mm x 4.6 mm, 5 μm (e.g., Phenomenex Synergi MAX-RP)[1][2]
Column Temp.	50-60°C[1][6]
Autosampler Temp.	4°C (Recommended for solution stability)[7]
Flow Rate	0.9–1.2 mL/min[2][8]
Detection λ	210 nm[1][2]
Injection Vol.	20–100 μL[7][9]

Preparation of Solutions

Diluent Preparation: Prepare a mixture of a pH 8.0 dibasic potassium phosphate buffer and acetonitrile in a ratio of 80:20 (v/v).[6] The buffer is made by dissolving 17.5 g of dibasic potassium phosphate in 1000 mL of water and adjusting the pH to 8.00 ± 0.05 with phosphoric acid.[6]

Mobile Phase Preparation:

- Mobile Phase A: Prepare a buffer solution (e.g., 1.8 g/L of dibasic sodium phosphate in water, pH adjusted as required by the specific method, often to a high pH like 8.9 or 10.5).[2]
 [3][7] Filter through a 0.45 μm filter and degas.
- Mobile Phase B: A mixture of acetonitrile and methanol, often in a 75:25 or 1:1 ratio.[1][2][6]

Gradient Elution Program (Example): A linear gradient is typically employed, starting with a higher proportion of aqueous mobile phase and increasing the organic phase over the run.[1]



Time (min)	% Mobile Phase A	% Mobile Phase B
0	47	53
48	28	72
50	47	53
60	47	53

Note: The gradient should be optimized based on the specific column and system to ensure adequate separation of all known impurities.

Protocols

Standard Preparation Protocol

- Standard Stock Solution (e.g., 400 μg/mL): Accurately weigh about 40 mg of USP Azithromycin RS into a 100-mL volumetric flask.[7] Add a small amount of acetonitrile to dissolve, then dilute to volume with the chosen diluent.[7] Sonicate for 5-15 minutes if necessary to ensure complete dissolution.[1][7][10]
- Working Standard Solution (e.g., 20 μg/mL): Dilute the Standard Stock Solution quantitatively with the diluent to achieve a final concentration suitable for the analysis, which is often in the range of the impurity reporting limits.[11]

Sample Preparation Protocol (Azithromycin Tablets)

- Powdering: Weigh and finely powder not fewer than 20 tablets.[6][7]
- Stock Sample Solution (e.g., 4 mg/mL): Transfer a portion of the powder, equivalent to approximately 100-150 mg of azithromycin, into a suitable volumetric flask (e.g., 25 mL).[7]
 [10]
- Dissolution: Add approximately 75% of the flask volume with acetonitrile. Sonicate for at least 15 minutes, followed by mechanical shaking for another 15 minutes to ensure complete extraction of the drug.[7][10]



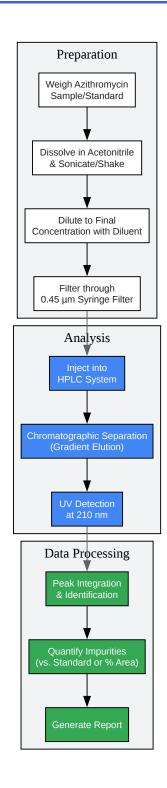
- Dilution: Allow the solution to equilibrate to room temperature and then dilute to volume with acetonitrile.[7][10]
- Centrifugation & Final Dilution: Centrifuge an aliquot of the stock solution for at least 15 minutes.[7][10] Transfer a specific volume of the supernatant to another volumetric flask and dilute with the appropriate diluent to achieve a final nominal concentration (e.g., 4 mg/mL).[7]
 [10]
- Filtration: Before injection, filter the final solution through a 0.45 μm syringe filter into an HPLC vial.[1]

Note: All solutions containing azithromycin should be protected from light and stored under refrigeration (e.g., 4°C) in an autosampler during analysis. They should ideally be analyzed within 24 hours of preparation.[7]

Workflow and Data Analysis

The overall experimental workflow is depicted in the diagram below.





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Caption: Experimental workflow for azithromycin impurity profiling.

Results and Discussion



System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.

Parameter	Acceptance Criteria
Resolution	NLT 1.0 between critical peak pairs (e.g., desosaminylazithromycin and azithromycin related compound F).[7]
Tailing Factor	≤ 1.5 for the azithromycin peak.[12]
Theoretical Plates	> 1500 for the azithromycin peak.[12]
RSD (%)	NMT 2.0% for replicate injections of the standard solution.[7]

Known Impurities

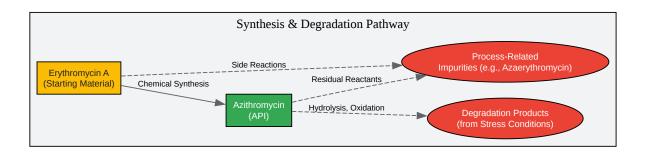
The developed HPLC method should be capable of separating azithromycin from its known related substances. The USP and European Pharmacopoeia (EP) list several potential impurities.[2][3]

Impurity Name	Typical Relative Retention Time (RRT)	Acceptance Criteria (% w/w)
Azaerythromycin A	~0.68	Varies by monograph
N-Demethylazithromycin	Varies	Varies by monograph
Desosaminylazithromycin	Varies	Varies by monograph
Azithromycin Related Compound F	Varies	Varies by monograph
Any Unspecified Impurity	-	≤ 0.1%
Total Impurities	-	Varies (e.g., NMT 1.0%)



Note: RRT and acceptance criteria are specified in the relevant pharmacopeial monograph and should be verified.

The relationship between azithromycin and its formation from erythromycin, along with the generation of impurities, is a key aspect of process control.



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